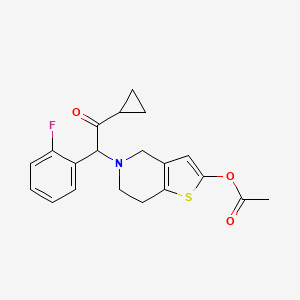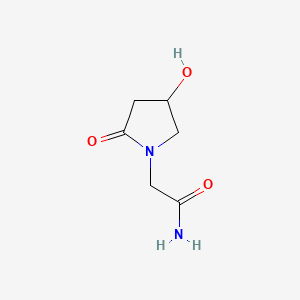
Oxypertine
Übersicht
Beschreibung
Oxypertine ist eine Antipsychotika-Verbindung, die hauptsächlich zur Behandlung von Schizophrenie und Angstzuständen eingesetzt wird. Chemisch gesehen ist es ein Indol- und Phenylpiperazin-Derivat. This compound wirkt, indem es Katecholamine abbaut, obwohl es den Serotoninspiegel nicht beeinflusst .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte:
Ausgangsmaterial: Der Prozess beginnt mit 5,6-Dimethoxy-2-methyl-indol.
Bildung von Glyoxylylchlorid: Diese Verbindung wird mit Oxalylchlorid behandelt, um 5,6-Dimethoxy-2-methyl-3-indolglyoxylylchlorid zu bilden.
Amidbildung: Das Glyoxylylchlorid wird dann mit 1-Phenyl-piperazin umgesetzt, um ein Amid zu bilden.
Wirkmechanismus
Mode of Action
Oxypertine operates by depleting catecholamines . . The interaction of this compound with its targets leads to changes in the neurotransmitter levels in the brain, which can alter mood and behavior.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholaminergic system . By depleting catecholamines, this compound can influence various downstream effects related to these neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By depleting catecholamines, this compound can alter neuronal signaling, which may result in changes in mood and behavior . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs, potentially including this compound. Factors such as diet, lifestyle, and exposure to environmental pollutants can affect drug metabolism and efficacy . .
Biochemische Analyse
Biochemical Properties
Oxypertine interacts with various biomolecules in the body. Like reserpine and tetrabenazine, this compound depletes catecholamines, though not serotonin, possibly underlying its neuroleptic efficacy . This interaction with catecholamines and serotonin indicates that this compound may interact with enzymes and proteins involved in the synthesis, transport, and degradation of these neurotransmitters .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on neurotransmitter levels. By depleting catecholamines, this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is related to its ability to deplete catecholamines This suggests that this compound may bind to and inhibit enzymes involved in the synthesis of catecholamines, leading to their depletion
Metabolic Pathways
Given its role in depleting catecholamines, this compound may interact with enzymes involved in the synthesis and degradation of these neurotransmitters .
Vorbereitungsmethoden
The synthesis of oxypertine involves several steps:
Starting Material: The process begins with 5,6-dimethoxy-2-methyl-indole.
Formation of Glyoxylyl Chloride: This compound is treated with oxalyl chloride to form 5,6-dimethoxy-2-methyl-3-indole glyoxylyl chloride.
Amide Formation: The glyoxylyl chloride is then reacted with 1-phenyl-piperazine to form an amide.
Reduction: The final step involves reducing the amide with lithium aluminium hydride to produce this compound.
Analyse Chemischer Reaktionen
Oxypertine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Produkte solcher Reaktionen nicht umfassend dokumentiert sind.
Reduktion: Die Reduktion von this compound beinhaltet typischerweise Reagenzien wie Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
Oxypertine wurde umfassend auf seine Anwendungen untersucht in:
Medizin: Hauptsächlich als Antipsychotikum zur Behandlung von Schizophrenie und Angstzuständen eingesetzt.
Neuropharmakologie: Die Forschung hat gezeigt, dass this compound Katecholamine abbaut, was für seine neuroleptische Wirksamkeit entscheidend ist.
Vergleichende Studien: Studien haben this compound mit anderen Antipsychotika wie Trifluoperazin verglichen und seine Wirksamkeit bei der Behandlung bestimmter Aspekte schizophrenen Verhaltens hervorgehoben.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Katecholamine in Nervenenden abbaut. Dieser Abbau beeinflusst Neurotransmitter wie Noradrenalin und Dopamin, die für seine antipsychotischen Eigenschaften entscheidend sind. Im Gegensatz zu einigen anderen Verbindungen baut this compound kein Serotonin ab, was zu seinem einzigartigen Profil beitragen kann .
Vergleich Mit ähnlichen Verbindungen
Oxypertine ähnelt Verbindungen wie Reserpin und Tetrabenazin, die ebenfalls Katecholamine abbauen. Seine Struktur ist enger mit Solypertine und Milipertine verwandt. Die Hauptunterscheidung liegt in seinem selektiven Abbau von Katecholaminen ohne Beeinträchtigung des Serotoninspiegels, was es von anderen Neuroleptika abhebt .
Referenzen
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUUGSGHNIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165185 | |
| Record name | Oxypertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-87-7 | |
| Record name | Oxypertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypertine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypertine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxypertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxypertine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















